cis-Pt(II)(Benzothiazole)2Cl2
Description
Structure
3D Structure of Parent
Properties
CAS No. |
41546-68-3 |
|---|---|
Molecular Formula |
C14H10Cl2N2PtS2 |
Molecular Weight |
536.4 g/mol |
IUPAC Name |
1,3-benzothiazole;platinum(2+);dichloride |
InChI |
InChI=1S/2C7H5NS.2ClH.Pt/c2*1-2-4-7-6(3-1)8-5-9-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
InChI Key |
SDZWKRYUYSPEME-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)N=CS2.C1=CC=C2C(=C1)N=CS2.[Cl-].[Cl-].[Pt+2] |
Canonical SMILES |
C1=CC=C2C(=C1)N=CS2.C1=CC=C2C(=C1)N=CS2.[Cl-].[Cl-].[Pt+2] |
Synonyms |
cis-Pt(II)(benzothiazole)2Cl2 dichlorbis(benzothiazole)platinum(II) |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Cis Pt Ii Benzothiazole 2cl2
Synthetic Pathways for the Benzothiazole (B30560) Ligand System
The benzothiazole moiety, a fused heterocyclic system containing a benzene (B151609) ring and a thiazole (B1198619) ring, is a crucial precursor for the synthesis of the target platinum complex. A variety of synthetic strategies, ranging from classical condensation reactions to modern catalytic methods, have been developed for its preparation.
Classical and Modern Synthetic Routes
The synthesis of benzothiazoles has evolved significantly over the years, with both classical and modern methods being employed.
Classical Methods:
The most traditional and widely used method for synthesizing benzothiazoles is the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds or their derivatives. organic-chemistry.orgmdpi.com This approach encompasses reactions with aldehydes, carboxylic acids, acyl chlorides, or esters. unimore.it For instance, the reaction of 2-aminothiophenol with a suitable aldehyde in a solvent like ethanol (B145695) is a common route. unimore.it Another classical approach is the Jacobson synthesis, which involves the cyclization of thiobenzamides using potassium ferricyanide (B76249) and sodium hydroxide. researchgate.net
A summary of common classical synthetic routes is presented in the table below:
| Starting Materials | Reagents/Conditions | Product | Reference |
| 2-Aminothiophenol and Aldehyde | Ethanol, Reflux | 2-Substituted Benzothiazole | unimore.it |
| 2-Aminothiophenol and Carboxylic Acid | High Temperature | 2-Substituted Benzothiazole | researchgate.net |
| Substituted Thiobenzamide | Potassium Ferricyanide, NaOH | 2-Substituted Benzothiazole | researchgate.net |
Modern Methods:
More contemporary approaches focus on improving efficiency, yield, and sustainability, often employing catalytic systems. These include:
Metal-Catalyzed Syntheses: Transition metal catalysts, such as ruthenium(III) chloride, have been utilized for the intramolecular oxidative coupling of N-arylthioureas to produce 2-aminobenzothiazoles. mdpi.com Palladium-on-carbon (Pd/C) has been used to catalyze the cyclization of o-iodothiobenzanilide derivatives under mild conditions. pharmacyjournal.in
Green Chemistry Approaches: In line with the principles of green chemistry, methods have been developed that use environmentally benign solvents and catalysts. For example, the synthesis of benzothiazoles has been achieved through the condensation of 2-aminothiophenol and aldehydes in an aqueous medium using samarium triflate as a reusable catalyst. organic-chemistry.org Another innovative and green route involves the cyclization of 2-aminothiophenols with carbon dioxide. mdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the synthesis of benzothiazole derivatives, leading to higher yields in shorter reaction times compared to conventional heating methods. nih.gov
A summary of selected modern synthetic routes is provided below:
| Starting Materials | Reagents/Conditions | Key Features | Reference |
| N-Arylthioureas | RuCl3 catalyst | Intramolecular oxidative coupling | mdpi.com |
| 2-Aminothiophenol and Aldehydes | Samarium triflate, Water | Green and reusable catalyst | organic-chemistry.org |
| 2-Aminothiophenols and CO2 | Acetate-based ionic liquid | Use of a renewable C1 source | mdpi.com |
| 2-Aminothiophenol and Aldehydes | Microwave irradiation | Rapid reaction times, high yields | nih.gov |
| o-Iodothiobenzanilide derivatives | Pd/C catalyst | Mild, high-yielding, additive-free | pharmacyjournal.in |
Derivatization Strategies for Substituted Benzothiazoles
The functionalization of the benzothiazole ring is a key strategy for modulating the properties of the resulting metal complexes. Derivatization can be achieved either by using substituted precursors in the initial synthesis or by modifying the pre-formed benzothiazole ring.
One common strategy involves using substituted 2-aminothiophenols or substituted benzaldehydes in the condensation reaction, leading to a wide array of 2-arylbenzothiazoles with different electronic and steric properties. unimore.it For example, 2-arylbenzothiazoles with substituents on the phenyl ring can be synthesized by reacting 2-aminothiophenol with various substituted benzaldehydes. unimore.it
Furthermore, the benzothiazole scaffold itself can be chemically modified. For instance, 2-chloromethyl-benzothiazole can be synthesized and subsequently converted into other derivatives, such as (6-fluorobenzo[d]thiazol-2-yl)methanol, which can then be oxidized to the corresponding carboxylic acid. researchgate.net This carboxylic acid can be coupled with various amines to form benzothiazole-carboxamide hybrids. researchgate.net Such derivatization allows for the fine-tuning of the ligand's properties, which can influence the biological activity and stability of its platinum complexes.
Preparation Procedures for cis-Pt(II)(Benzothiazole)2Cl2
The synthesis of this compound is typically achieved through a ligand substitution reaction, where the benzothiazole ligand displaces other ligands from a platinum(II) precursor.
Ligand Substitution Reactions with Platinum(II) Precursors
The most common precursor for the synthesis of cis-dichloroplatinum(II) complexes is potassium tetrachloroplatinate(II) (K2PtCl4). mdpi.comsemanticscholar.org The reaction involves the substitution of two chloride ligands from the [PtCl4]2- anion by two benzothiazole molecules. The general reaction can be represented as:
K2[PtCl4] + 2 (Benzothiazole) → cis-[Pt(Benzothiazole)2Cl2] + 2 KCl
The reaction is typically carried out in a suitable solvent, often a mixture of water and an organic solvent like ethanol or methanol, to facilitate the dissolution of both the inorganic platinum salt and the organic benzothiazole ligand. mdpi.com The benzothiazole ligand coordinates to the platinum(II) center through the nitrogen atom of the thiazole ring. acs.org
Optimization of Reaction Conditions for Synthesis
The successful synthesis of this compound with high yield and purity requires careful optimization of several reaction parameters. numberanalytics.com These include:
Temperature: The reaction temperature can influence the rate of reaction and the isomeric purity of the product. For many cisplatin (B142131) analogs, reactions are often carried out at room temperature or with gentle heating to favor the formation of the cis isomer. researchgate.netrsc.org
Solvent: The choice of solvent is crucial for ensuring the solubility of both the platinum precursor and the benzothiazole ligand. numberanalytics.com Aqueous solutions or mixtures of water with alcohols (e.g., ethanol, methanol) are commonly employed. mdpi.com
Stoichiometry: The molar ratio of the benzothiazole ligand to the platinum precursor is a critical factor. A slight excess of the ligand may be used to ensure complete reaction, but a large excess can sometimes lead to the formation of undesired side products.
Reaction Time: The reaction is typically monitored over time to determine the point of maximum product formation. Reaction times can vary from a few hours to overnight. mdpi.com
pH: The pH of the reaction mixture can influence the stability of the reactants and the product. For some syntheses of platinum complexes, buffering agents may be used.
An illustrative table for optimizing reaction conditions is provided below:
| Parameter | Range/Options | Desired Outcome |
| Temperature | Room Temperature to 80°C | Maximize yield of the cis isomer, minimize decomposition |
| Solvent | Water, Ethanol, Methanol, Water/Alcohol mixtures, DMF | Good solubility of reactants, facilitates product precipitation |
| Ligand:Metal Ratio | 2:1 to 2.2:1 | Complete reaction, minimize side products |
| Reaction Time | 2 to 24 hours | Maximize product formation |
| Atmosphere | Air or Inert (e.g., Nitrogen) | Prevent oxidation if necessary |
Purity Assessment and Isolation Techniques in Synthesis
The isolation and purification of this compound are essential steps to obtain a well-characterized compound.
Isolation:
Upon completion of the reaction, the product, which is often a solid, may precipitate out of the solution. mdpi.com Isolation is typically achieved by filtration. The collected solid is then washed with appropriate solvents to remove unreacted starting materials and soluble impurities. Common washing solvents include water, ethanol, and diethyl ether. mdpi.com
Purity Assessment:
The purity of the synthesized complex is confirmed using a combination of spectroscopic and analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to confirm the structure of the coordinated benzothiazole ligand. mdpi.com 195Pt NMR can also be employed to provide information about the platinum coordination environment. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic vibrational frequencies of the benzothiazole ligand and to observe shifts in these frequencies upon coordination to the platinum center. For example, a downshift in the C=N stretching vibration is indicative of coordination. mdpi.com
Elemental Analysis (EA): Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, which is compared with the calculated theoretical values to confirm the empirical formula. mdpi.comsemanticscholar.org
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the complex and to identify the parent ion peak. semanticscholar.org
Chromatography: Techniques such as thin-layer chromatography (TLC) can be used to monitor the progress of the reaction and to assess the purity of the final product. Column chromatography may be employed for purification if necessary.
A summary of analytical techniques for purity assessment is presented below:
| Technique | Information Obtained |
| 1H and 13C NMR | Confirms the structure of the organic ligand and its coordination. |
| FTIR Spectroscopy | Identifies functional groups and confirms coordination through vibrational shifts. |
| Elemental Analysis | Determines the elemental composition and confirms the empirical formula. |
| Mass Spectrometry | Determines the molecular weight of the complex. |
| Thin-Layer Chromatography | Monitors reaction progress and assesses purity. |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation
NMR spectroscopy is an indispensable tool for elucidating the structure of diamagnetic coordination complexes in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, and ¹⁹⁵Pt), a comprehensive understanding of the molecular connectivity and geometry can be achieved.
The ¹H NMR spectrum of cis-Pt(II)(Benzothiazole)₂Cl₂ in a suitable deuterated solvent like DMSO-d₆ provides critical information about the protons of the coordinated benzothiazole (B30560) ligands. Upon coordination to the platinum(II) ion, the chemical shifts of the aromatic protons in the benzothiazole ligand are expected to shift downfield compared to the free ligand. This deshielding effect is a direct consequence of the donation of electron density from the ligand's nitrogen atom to the platinum center, which reduces the electron density on the aromatic rings. The specific assignments and their shifts upon complexation are key indicators of successful coordination.
| Proton | Free Benzothiazole (ppm) | cis-Pt(II)(Benzothiazole)₂Cl₂ (ppm) | Multiplicity |
| H-2 | ~9.20 | ~9.50 | Singlet |
| H-4 | ~8.10 | ~8.30 | Doublet |
| H-5 | ~7.50 | ~7.70 | Triplet |
| H-6 | ~7.40 | ~7.60 | Triplet |
| H-7 | ~8.00 | ~8.20 | Doublet |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration.
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides detailed information about the carbon skeleton of the complex. Similar to the proton signals, the carbon signals of the benzothiazole ligand experience a downfield shift upon coordination to the platinum(II) center. The C-2 carbon, being adjacent to the coordinating nitrogen atom, typically shows a significant shift, providing strong evidence of the coordination site.
| Carbon | Free Benzothiazole (ppm) | cis-Pt(II)(Benzothiazole)₂Cl₂ (ppm) |
| C-2 | ~155 | ~158 |
| C-4 | ~122 | ~124 |
| C-5 | ~125 | ~127 |
| C-6 | ~124 | ~126 |
| C-7 | ~127 | ~129 |
| C-7a | ~134 | ~136 |
| C-3a | ~153 | ~155 |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration.
¹⁹⁵Pt NMR spectroscopy is a powerful technique for directly probing the coordination environment of the platinum nucleus. The chemical shift of the ¹⁹⁵Pt signal is highly sensitive to the nature of the ligands and the geometry of the complex. For cis-Pt(II) complexes with N₂Cl₂ donor sets, the ¹⁹⁵Pt chemical shift is expected in a characteristic region. The observation of a single resonance confirms the presence of a single platinum species in solution. The specific chemical shift for cis-Pt(II)(Benzothiazole)₂Cl₂ helps to confirm the cis-configuration, as the corresponding trans-isomer would have a distinctly different chemical shift.
To unambiguously assign the proton and carbon signals and to confirm the through-bond and through-space connectivities, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would show correlations between adjacent protons on the benzothiazole rings, confirming their relative positions. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum. These experiments provide an intricate map of the molecular structure, leaving no ambiguity in the structural elucidation.
Platinum-195 (195Pt) NMR Studies for Coordination Environment
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of cis-Pt(II)(Benzothiazole)₂Cl₂, FT-IR is particularly useful for observing the changes in the vibrational modes of the benzothiazole ligand upon coordination and for identifying the new vibrations associated with the platinum-ligand bonds.
The FT-IR spectrum of the complex, when compared to that of the free benzothiazole, reveals key changes. The stretching vibration of the C=N bond within the thiazole (B1198619) ring, which appears around 1560 cm⁻¹ in the free ligand, is expected to shift to a higher frequency (around 1600 cm⁻¹) in the complex. This shift is indicative of the coordination of the nitrogen atom to the platinum(II) ion, which strengthens the C=N bond. Furthermore, new absorption bands in the far-IR region (typically below 500 cm⁻¹) can be attributed to the Pt-N and Pt-Cl stretching vibrations. The presence of two distinct Pt-Cl stretching bands is characteristic of a cis-geometry, whereas a trans-isomer would show only one Pt-Cl stretch due to its higher symmetry.
| Vibrational Mode | Free Benzothiazole (cm⁻¹) | cis-Pt(II)(Benzothiazole)₂Cl₂ (cm⁻¹) |
| ν(C=N) | ~1560 | ~1600 |
| ν(Pt-N) | - | ~450-480 |
| ν(Pt-Cl) | - | ~320-340 (two bands) |
Note: The frequencies are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull).
Identification of Metal-Ligand and Metal-Halide Stretches
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the characteristic vibrational frequencies of bonds within a molecule. In the context of cis-Pt(II)(Benzothiazole)2Cl2, these techniques are crucial for confirming the coordination of the benzothiazole ligands to the platinum center and for identifying the Pt-Cl bonds.
The coordination of the benzothiazole ligand to the platinum(II) ion typically occurs through the nitrogen atom of the thiazole ring. ijfmr.com This coordination event leads to shifts in the vibrational frequencies of the ligand when compared to the free, uncoordinated molecule. Spectroscopic analysis allows for the observation of new bands in the far-infrared region, which are characteristic of Pt-N (metal-ligand) and Pt-Cl (metal-halide) stretching vibrations.
For platinum(II) complexes, the Pt-N stretching vibrations are typically observed in the range of 400-550 cm⁻¹. researchgate.net The appearance of bands in this region for this compound would provide strong evidence for the formation of the Pt-N bond.
Similarly, the Pt-Cl stretching frequencies are indicative of the geometry of the complex. In a cis-configuration, two distinct Pt-Cl stretching bands are expected due to the C2v symmetry of the molecule. nih.gov These bands are both infrared and Raman active. nih.gov The symmetric and asymmetric Pt-Cl stretches typically appear in the 300-360 cm⁻¹ region. The presence of two bands in this region would confirm the cis-geometry of the complex.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| ν(Pt-N) | 400-550 | Confirms metal-ligand coordination. |
| ν(Pt-Cl) | 300-360 | Two distinct bands confirm the cis-geometry. |
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, electrospray ionization mass spectrometry (ESI-MS) is a commonly used method. acs.org
The mass spectrum of the complex is expected to show a molecular ion peak [M]⁺ or related adducts, such as [M+H]⁺ or [M+Na]⁺, which confirms the molecular weight of the entire complex. mdpi.comchempap.org The isotopic pattern of this peak is also highly characteristic of a platinum-containing compound due to the natural abundance of platinum isotopes (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, ¹⁹⁸Pt).
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural elucidation. nih.gov By inducing fragmentation of the molecular ion, a series of daughter ions are produced. The analysis of the mass differences between the parent ion and the fragment ions can reveal the loss of specific groups, such as the chloride ligands or the benzothiazole ligands. whitman.edulibretexts.org For instance, the observation of a fragment corresponding to the loss of a chlorine atom (M-Cl) or a benzothiazole ligand (M-C₇H₅NS) would provide direct evidence for the composition of the complex.
| Ion | Description | Significance |
|---|---|---|
| [M]⁺ or adducts | Molecular ion peak | Confirms the molecular weight of the complex. |
| [M-Cl]⁺ | Fragment ion resulting from the loss of a chloride ligand | Confirms the presence of coordinated chloride. |
| [M-C₇H₅NS]⁺ | Fragment ion resulting from the loss of a benzothiazole ligand | Confirms the presence of the benzothiazole ligand. |
Elemental Analysis for Stoichiometric Verification
Elemental analysis provides a quantitative determination of the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This technique is crucial for verifying the stoichiometry of the synthesized this compound complex.
The experimentally determined weight percentages of C, H, N, and S are compared with the theoretically calculated values based on the molecular formula of the complex (C₁₄H₁₀Cl₂N₂PtS₂). A close agreement between the found and calculated values provides strong evidence for the purity and correct stoichiometry of the compound. ijfmr.commdpi.com
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 31.47 | Data dependent on experimental results. |
| Hydrogen (H) | 1.89 | Data dependent on experimental results. |
| Nitrogen (N) | 5.24 | Data dependent on experimental results. |
| Sulfur (S) | 12.01 | Data dependent on experimental results. |
Structural Elucidation Through X Ray Crystallography and Conformational Analysis
Single Crystal X-ray Diffraction Studies of cis-Pt(II)(Benzothiazole)2Cl2
A definitive single-crystal X-ray diffraction study for this compound, which would provide precise unit cell dimensions, space group, and other crystallographic parameters, is not found in the surveyed literature. Such a study would be essential for a complete and accurate description of its solid-state structure.
Molecular Geometry and Coordination Sphere of Platinum(II)
Square Planar Geometry and Ligand Orientation
Consistent with a d8 electron configuration for the platinum(II) ion, the complex is expected to exhibit a square planar coordination geometry. alliedacademies.org In this arrangement, the platinum atom would be at the center of a square, with the four ligands occupying the corners. In the cis isomer, the two benzothiazole (B30560) ligands would be positioned adjacent to each other, as would the two chloride ligands. The benzothiazole ligands are anticipated to coordinate to the platinum center through their nitrogen atoms.
Bond Lengths and Angles Analysis
For related cis-platinum(II) complexes with nitrogen-donating ligands and chlorides, typical bond lengths and angles have been established. For instance, in a similar complex, cis-bis[2-(2-acetoxystyryl)benzothiazole]dichloroplatinum(II), the average Pt-N and Pt-Cl bond distances were found to be 2.035 Å and 2.287 Å, respectively. nih.gov Bond angles around the platinum center in an ideal square planar geometry are 90° for adjacent ligands and 180° for ligands in a trans position. In this compound, the N-Pt-N and Cl-Pt-Cl bond angles would be approximately 90°, while the N-Pt-Cl angles would also be around 90° and 180°. Deviations from these ideal angles are expected due to steric hindrance between the bulky benzothiazole ligands.
A representative data table for a hypothetical structure is presented below, based on values from similar complexes.
| Parameter | Expected Value |
| Pt-N Bond Length (Å) | ~2.0 - 2.1 |
| Pt-Cl Bond Length (Å) | ~2.2 - 2.3 |
| N-Pt-N Angle (°) | ~90 |
| Cl-Pt-Cl Angle (°) | ~90 |
| N-Pt-Cl Angle (°) | ~90, ~180 |
Conformational Preferences of the Benzothiazole Ligands
The planar benzothiazole ligands would have specific orientations relative to the square coordination plane of the platinum atom. Due to steric interactions between the ligands, it is likely that the benzothiazole rings would be tilted out of the coordination plane. In a related structure, the dihedral angles between the platinum coordination plane and the benzothiazole rings were significant. nih.gov This tilting would be a compromise to minimize steric strain while maintaining effective orbital overlap for the coordinate bond.
Intermolecular Interactions and Supramolecular Assembly in the Solid State
π-π Stacking Interactions and Aromatic Stacking Motifs
The planar, electron-rich nature of the benzothiazole ligands in this compound makes them highly susceptible to π-π stacking interactions. These non-covalent interactions are a crucial driving force in the solid-state packing of the complex, influencing how individual molecules arrange themselves into a crystal lattice.
In the crystal structure, molecules often align so that the aromatic rings of the benzothiazole ligands on adjacent complexes overlap. This stacking can occur in various motifs, such as face-to-face or offset (slipped-stack) arrangements. The interplanar distances associated with these interactions are typically in the range of 3.4 to 3.6 Å. unirioja.esacs.org For instance, in related phenylbenzothiazole-based platinum complexes, π-π stacking distances between the aromatic groups have been observed at approximately 3.46 Å to 3.54 Å. unirioja.es These interactions create extended supramolecular architectures, often forming one-dimensional columns or stair-like structures within the crystal. acs.org The strength and geometry of these stacking interactions are dictated by the electronic nature and steric profile of the ligands.
Weak Metal-Metal Interactions (e.g., Pt···Pt contacts) in Related Systems
Square planar platinum(II) complexes are well-known for exhibiting weak metal-metal interactions, specifically Pt···Pt contacts. snf.chmdpi.com These interactions arise from the overlap of the filled 5dz² orbitals, which are oriented perpendicular to the coordination plane of the complex. unirioja.es While individual Pt···Pt interactions are relatively weak, they can collectively influence the photophysical properties and solid-state structures of the compounds. nih.gov
A significant Pt···Pt interaction is generally considered to occur at distances shorter than the sum of the van der Waals radii of platinum, which is approximately 3.5 Å. acs.org In many related systems, these interactions lead to the formation of dimers, oligomers, or extended chains. acs.orgnih.gov For example, some dinuclear platinum(II) complexes are designed specifically to control the intramolecular Pt···Pt distance, which in turn tunes the material's luminescent properties. rsc.org The presence of bulky ligands can, however, preclude short metal-metal contacts, leading to larger Pt···Pt separations (e.g., > 5.0 Å) where direct orbital overlap is negligible. acs.org For a molecule like this compound, the likelihood of significant Pt···Pt interactions would depend heavily on the specific crystal packing adopted, which is influenced by the balance between steric demands of the ligands and the stabilizing energy of π-π stacking.
Influence of Polymorphism and Solvent Inclusion on Crystal Packing
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a relevant phenomenon for complexes like this compound. Different polymorphs arise from variations in the arrangement of molecules in the crystal lattice, which can be influenced by crystallization conditions such as solvent, temperature, and pressure.
These different crystalline forms can exhibit distinct physical properties. For example, a study on a 2-phenylbenzothiazole (B1203474) cyclometalated Pt(II) complex revealed two polymorphs, one yellow-emissive and one red-emissive. acs.org The structural difference between them was a change in the molecular packing and the Pt···Pt distances. acs.org
Furthermore, solvent molecules from the crystallization medium can be incorporated into the crystal lattice, forming solvates. The inclusion of solvent molecules can significantly alter the crystal packing by forming hydrogen bonds or by simply filling voids, thereby affecting the intermolecular interactions between the platinum complexes. acs.org In one case, the inclusion of dichloromethane (B109758) (CH₂Cl₂) molecules in the crystal lattice of a platinum complex resulted in a different packing arrangement compared to its solvent-free polymorph. acs.org This highlights the critical role that both polymorphism and solvent inclusion can play in modifying the supramolecular architecture and, consequently, the material properties of platinum-benzothiazole complexes.
Theoretical and Computational Investigations of Cis Pt Ii Benzothiazole 2cl2
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of transition metal complexes like cis-Pt(II)(Benzothiazole)2Cl2. These calculations offer a balance between accuracy and computational cost, making them suitable for studying relatively large molecules.
Geometry Optimization and Validation of Experimental Structures
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For platinum complexes, geometry optimization helps in predicting bond lengths and angles, which can then be compared with experimental data from techniques like X-ray crystallography.
In a related complex, cis-bis[2-(2-acetoxystyryl)benzothiazole]dichloroplatinum(II), the geometry around the platinum center is square-planar. The benzothiazole (B30560) ligand coordinates to the platinum through the nitrogen atom of the thiazole (B1198619) ring. The experimental average Pt-N and Pt-Cl bond distances are 2.035 Å and 2.287 Å, respectively. nih.gov Theoretical calculations for similar platinum(IV) complexes have shown that optimized bond distances and angles are in good agreement with crystal structures, validating the accuracy of the DFT methods used. rsc.org For instance, in one study, the largest deviation was observed in the Pt-N bonds, which were calculated to be about 0.04 Å larger than the experimental values. rsc.org
Table 1: Selected Experimental Bond Distances for a Related cis-Platinum(II) Benzothiazole Complex
| Bond | Bond Length (Å) |
| Pt-N | 2.035 |
| Pt-Cl | 2.287 |
| Data from a study on cis-bis[2-(2-acetoxystyryl)benzothiazole]dichloroplatinum(II). nih.gov |
Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic behavior and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's electronic stability and its potential for electronic transitions.
In platinum complexes with benzothiazole-based ligands, the HOMO is often located on the platinum atom and the benzothiazole ligand, while the LUMO is typically distributed over the benzothiazole ligand. acs.orgnih.gov For example, in a study of phenylbenzothiazole-based platinum(II) complexes, the HOMO was found to have contributions from both the platinum (20%) and the phenylbenzothiazole ligand (80%), while the LUMO was predominantly located on the phenylbenzothiazole ligand (93%). nih.gov The HOMO-LUMO energy gap can be influenced by substituents on the benzothiazole ligand, which in turn affects the electronic properties of the complex. mdpi.com
Global chemical reactivity descriptors, which are derived from the HOMO and LUMO energies, indicate the potential for intramolecular charge transfer within these complexes. nih.gov
Table 2: Calculated HOMO-LUMO Contributions for a Related Phenylbenzothiazole Platinum(II) Complex
| Orbital | Contribution |
| HOMO | 80% phenylbenzothiazole, 20% Pt |
| LUMO | 93% phenylbenzothiazole, 6% Pt |
| Data from a TD-DFT study on a phenylbenzothiazole platinum(II) complex. nih.gov |
Vibrational Frequency Calculations and Spectral Assignment
Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as stretching and bending of bonds.
For platinum complexes, the calculated vibrational frequencies generally show good correlation with experimental data. researchgate.net In studies of similar complexes, characteristic bands for Pt-N, Pt-Cl, and Pt-S stretching vibrations have been identified and assigned. rsc.org For instance, in platinum(II) complexes, Pt-Cl stretching modes are typically observed in the range of 312 to 333 cm⁻¹. researchgate.net The agreement between calculated and experimental frequencies helps to confirm the proposed molecular structure. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP is plotted onto the electron density surface, with different colors representing regions of varying electrostatic potential. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, prone to nucleophilic attack.
In benzothiazole derivatives, the nitrogen and sulfur atoms are typically electron-rich regions, as indicated by the negative potential in their vicinity on MEP maps. proteobiojournal.com These maps are instrumental in understanding intermolecular interactions and the reactivity of the complex towards biological targets. proteobiojournal.comdergipark.org.tr
Natural Bond Orbital (NBO) Analysis for Bonding Character
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by localizing the wavefunction into one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de This method allows for the quantification of donor-acceptor interactions and the delocalization of electron density, which are crucial for understanding the stability and bonding character of the complex.
NBO analysis can reveal the nature of the coordinate bonds between the platinum atom and the ligands. For instance, it can quantify the charge transfer between the ligands and the platinum center. researchgate.net In related metal complexes, NBO analysis has been used to determine the Wiberg bond index, which provides a measure of the bond order. For example, in a ruthenium-benzothiazole complex, the Ru-S bond was found to have a significantly higher Wiberg bond index than the Ru-N bond, indicating a stronger covalent character. rsc.org
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the excited states of molecules and predicting their electronic absorption and emission spectra. By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can help to understand the photophysical properties of compounds like this compound.
TD-DFT calculations on similar platinum(IV) complexes with phenylbenzothiazole ligands have been used to assign the observed absorption bands to specific electronic transitions. rsc.org These transitions often have a mixed character, involving intraligand (IL), metal-to-ligand charge transfer (MLCT), and ligand-to-ligand charge transfer (LLCT) contributions. acs.orgnih.gov For example, in some phenylbenzothiazole platinum(II) complexes, the low-energy absorption band is attributed to a combination of ¹IL and ¹MLCT transitions. nih.gov The nature of these transitions is critical for understanding the luminescence properties of the complexes. acs.org
Quantum Theory of Atoms in Molecules (QTAIM) for Intramolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the electron density distribution of a molecule to characterize the nature of chemical bonds and other intramolecular interactions. mdpi.com By locating critical points in the electron density, QTAIM can provide quantitative measures of the strength and type of bonding, distinguishing between shared (covalent) and closed-shell (ionic, van der Waals) interactions. For this compound, QTAIM analysis would be invaluable for understanding the electronic nature of the bonds within the complex.
The primary interactions of interest are the coordinate bonds between the platinum(II) center and the nitrogen atoms of the benzothiazole ligands (Pt-N) and the chloride ligands (Pt-Cl). QTAIM analysis of similar platinum(II) complexes has provided detailed insights into these bonds. mdpi.comnih.gov The analysis typically focuses on the properties at the bond critical point (BCP) for each interaction.
A QTAIM analysis of this compound would likely reveal the following:
Pt-N and Pt-Cl Bonds : The electron density (ρ) at the BCP for these bonds would quantify their strength. Generally, higher values of ρ indicate a stronger bond. The Laplacian of the electron density (∇²ρ) at the BCP is particularly insightful. A negative value of ∇²ρ is characteristic of a shared interaction (covalent character), while a positive value indicates a closed-shell interaction (more ionic or electrostatic in nature). For Pt-N and Pt-Cl bonds in similar complexes, the interactions are often found to be intermediate, with a small positive or near-zero Laplacian, indicating a polar covalent bond with significant electrostatic contribution. nih.gov The total energy density (H(r)) at the BCP is also a key indicator; a negative H(r) suggests a degree of covalent character.
Below is a hypothetical data table summarizing the expected QTAIM parameters for the key bonds in this compound, based on values reported for analogous platinum(II) complexes. mdpi.comnih.gov
| Bond/Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Total Energy Density (H(r)) at BCP (a.u.) | Inferred Bond Character |
| Pt-N (Benzothiazole) | ~0.10 - 0.15 | Small positive | Slightly negative | Polar covalent |
| Pt-Cl | ~0.07 - 0.10 | Positive | Slightly positive or near-zero | Predominantly closed-shell, ionic character |
This QTAIM data would provide a detailed electronic picture of this compound, complementing the dynamic view offered by molecular dynamics simulations and contributing to a comprehensive understanding of its chemical properties.
Mechanistic Studies of Biomolecular Interactions
DNA Interaction Mechanisms of cis-Pt(II)(Benzothiazole)2Cl2
Direct experimental evidence detailing the DNA interaction mechanisms of this compound is limited. However, based on the well-established reactivity of analogous cis-platinum compounds, a number of potential mechanisms can be hypothesized.
Binding Modes: Covalent Adduct Formation (e.g., Monofunctional Platination)
It is plausible that this compound, like other platinum(II) complexes, could form covalent adducts with DNA. This process would likely involve the initial hydrolysis of one or both of the chloride ligands, a process known as aquation, to form a more reactive aqua species. This activated complex could then react with nucleophilic sites on DNA bases. While bifunctional cross-links are a hallmark of cisplatin (B142131), some platinum complexes with larger ligands are known to favor monofunctional platination, where only one covalent bond is formed between the platinum atom and a DNA base. Current time information in Bangalore, IN. This type of binding induces less distortion of the DNA double helix compared to bifunctional adducts.
Non-Covalent Binding Mechanisms (e.g., Intercalation, Groove Binding)
The planar aromatic structure of the benzothiazole (B30560) ligands suggests the possibility of non-covalent interactions with DNA. Current time information in Bangalore, IN. Intercalation, where the planar ligand inserts between the base pairs of the DNA double helix, is a common binding mode for such compounds. Additionally, the complex could engage in groove binding, fitting into the minor or major grooves of the DNA. Current time information in Bangalore, IN. These non-covalent interactions could occur independently or in concert with covalent binding. Current time information in Bangalore, IN.
Ligand Exchange Kinetics and Aquation Processes in Relevant Media
The rate of aquation is a critical factor in the biological activity of platinum complexes. This process is influenced by the chloride ion concentration, being suppressed in high-chloride environments like the bloodstream and favored in the low-chloride intracellular environment. The kinetics of ligand exchange, including the displacement of the chloride and potentially the benzothiazole ligands, would determine the reactivity of this compound towards DNA. Specific kinetic data for this compound in relevant biological media are not currently available.
Induced Conformational Changes in DNA Secondary Structure
The binding of platinum complexes to DNA invariably alters its secondary structure. Covalent binding, particularly the formation of cross-links, can cause significant bending and unwinding of the DNA helix. Even monofunctional adducts and non-covalent interactions can induce conformational changes, although often to a lesser extent. Current time information in Bangalore, IN. Techniques such as circular dichroism (CD) spectroscopy would be instrumental in determining the specific conformational changes induced by this compound.
Nucleobase Specificity in Platination Events (e.g., N7-Guanine Binding)
Platinum complexes exhibit a strong preference for binding to the N7 position of guanine (B1146940) bases in DNA due to its high nucleophilicity. Current time information in Bangalore, IN. It is highly probable that this compound would share this binding preference. The formation of adducts at other sites, such as the N7 of adenine (B156593) or other positions on the nucleobases, would likely be less frequent.
Protein Binding Investigations
Interactions with Model Proteins (e.g., Human Serum Albumin, HSA)
Research into the binding of benzothiazole-containing platinum(II) complexes with Human Serum Albumin (HSA) indicates a moderate binding affinity. nih.govnih.gov HSA, the most abundant protein in blood plasma, often serves as a carrier for various drugs. The interaction between these platinum complexes and HSA is a spontaneous process, primarily driven by hydrophobic forces. nih.gov
Studies on a structurally related mononuclear platinum(II) complex, [PtLCl]Cl, where L is a derivative of 2-(4-aminophenyl)benzothiazole, have provided quantitative data on this interaction. The binding constants (K_b) are in the order of 10⁴ M⁻¹, suggesting a stable but reversible binding. researchgate.net This moderate affinity is significant because a very strong, irreversible binding might prevent the compound from reaching its ultimate cellular target, while a very weak interaction would lead to its rapid clearance.
The binding stoichiometry is approximately 1:1, indicating that one molecule of the platinum complex binds to a single site on the HSA molecule. nih.gov This is in contrast to cisplatin, which can crosslink multiple residue sites on albumin. nih.gov The interaction is also influenced by pH, with binding being stronger in acidic or alkaline conditions compared to physiological pH (7.4). nih.gov
Table 1: Binding Parameters of a Benzothiazole-Based Pt(II) Complex with HSA
| Parameter | Value | Reference |
|---|---|---|
| Binding Constant (K_b) at 298 K | ~1.5 x 10⁴ M⁻¹ | researchgate.net |
| Number of Binding Sites (n) | ~1 | nih.gov |
Impact on Protein Conformation and Fluorescence Quenching Mechanisms
The binding of benzothiazole-based platinum(II) complexes to HSA induces noticeable changes in the protein's secondary and tertiary structure. nih.govnih.gov Circular dichroism (CD) spectroscopy has shown a decrease in the α-helical content of HSA upon interaction with these complexes, indicating a partial unfolding of the protein. nih.gov
This interaction also leads to the quenching of HSA's intrinsic fluorescence. nih.govnih.gov The fluorescence of HSA primarily originates from its tryptophan residues. The quenching observed is a static process, which means that the platinum complex forms a non-fluorescent ground-state complex with HSA. researchgate.net This is further supported by the fact that the quenching constants decrease with increasing temperature.
Synchronous fluorescence spectra have revealed that the microenvironment around both tryptophan and tyrosine residues in HSA is altered upon binding of the platinum complex, suggesting a change in the protein's local conformation. researchgate.net The shift in the maximum emission wavelength points to changes in the hydrophobicity and polarity of the environment surrounding these amino acid residues. researchgate.net
Cellular Internalization and Subcellular Distribution Mechanisms (in vitro studies)
Understanding how a platinum compound enters a cell and where it localizes is crucial for elucidating its mechanism of action. While specific data for cis-Pt(II)(Benzothiazole)₂Cl₂ is not extensively available, studies on related benzothiazole-containing platinum complexes offer valuable insights.
Investigation of Uptake Pathways at the Cellular Level
The cellular uptake of platinum complexes is a complex process that can involve passive diffusion, as well as facilitated and active transport mechanisms. alliedacademies.orgnih.gov For many platinum complexes, hydrophobicity plays a key role in their ability to cross the cell membrane via passive diffusion. alliedacademies.org The cellular accumulation of some cis-Pt(II) complexes has been shown to be enhanced by their increased hydrophobicity. nih.gov
Studies on various platinum complexes suggest that their uptake does not always saturate with increasing concentration, which is characteristic of passive diffusion. nih.gov However, evidence for active transport mediated by membrane proteins also exists for some platinum drugs. nih.gov For certain benzothiazole-based platinum complexes, effective passage through the cell membrane has been observed. nih.gov The specific transporters or mechanisms governing the uptake of cis-Pt(II)(Benzothiazole)₂Cl₂ have yet to be fully elucidated.
Intracellular Localization Studies within Cellular Compartments
Once inside the cell, the subcellular distribution of platinum complexes determines their potential targets. Research on different benzothiazole-based platinum compounds has revealed diverse localization patterns.
Some fluorescent cycloplatinated complexes featuring a 2-(4-dimethylaminophenyl)benzothiazole ligand were found to accumulate in the cytoplasm, with a visible perinuclear staining pattern, but were not observed inside the nucleus. nih.govunirioja.es Other studies on different benzothiazole-based metallacycles have indicated a significant colocalization with lysosomes, which are acidic organelles within the cell. frontiersin.orgnih.gov
Structure Activity Relationship Sar at the Molecular Level
Impact of Benzothiazole (B30560) Substituents on Coordination and Electronic Properties
The benzothiazole ligand, a fused heterocyclic system, offers numerous positions for substitution, allowing for the fine-tuning of the complex's steric and electronic characteristics. The nature of substituents on the benzothiazole ring directly influences the electron density on the coordinating nitrogen atom, which in turn affects the strength and nature of the Platinum-Nitrogen (Pt-N) bond.
Research on related benzothiazole aniline (B41778) (BTA) derivatives and their platinum(II) complexes has shown that the introduction of different functional groups leads to varied biological activities. researchgate.netsemanticscholar.org For instance, electron-withdrawing groups (e.g., -NO2, -Cl, -Br) on the benzothiazole ring can decrease the electron density on the nitrogen donor atom. researchgate.net This may weaken the Pt-N bond, potentially altering the complex's stability and reactivity in a biological environment. Conversely, electron-donating groups (e.g., -OH) can enhance electron density, strengthening the coordinate bond and modifying the compound's redox properties and scavenging activities. researchgate.net
Table 1: Effect of Benzothiazole Substituents on Complex Properties
| Substituent Type | Position on Benzothiazole Ring | Predicted Impact on Pt-N Bond | Potential Consequence |
| Electron-Withdrawing (e.g., -NO₂) | Phenyl ring of a BTA ligand | Weaker | Altered stability, modified reactivity |
| Electron-Donating (e.g., -OH) | Phenyl ring of a BTA ligand | Stronger | Enhanced antioxidant potential |
| Bulky Groups | Various | Steric hindrance | Changes in coordination geometry and accessibility of Pt center |
Correlation of Molecular Structure with Specific Biomolecular Binding Affinities
The molecular structure of platinum complexes dictates their preferred biological targets and binding modes. While DNA is considered the primary target for many platinum-based anticancer agents, interactions with other biomolecules like proteins and lipids are also crucial. nih.gov The cis- configuration of cis-Pt(II)(Benzothiazole)2Cl2 is geometrically similar to cisplatin (B142131), suggesting a capacity to form intrastrand DNA adducts. nih.gov
The process typically begins with the aquation of the complex, where a chloride ligand is replaced by a water molecule, a reaction favored in the low-chloride environment of the cytoplasm. nih.gov This aquated, positively charged species is then attracted to the negatively charged phosphate (B84403) backbone of DNA. nih.gov The most nucleophilic sites on DNA, particularly the N7 positions of guanine (B1146940) residues, are preferential binding sites for platinum. nih.gov The complex first forms a monofunctional adduct, followed by a second substitution event where the remaining chloride ligand is replaced, leading to the formation of a cross-link. nih.gov
The planar benzothiazole ligands themselves can influence DNA binding. Depending on their size and electronic nature, they can facilitate non-covalent interactions, such as intercalation between DNA base pairs or binding within the minor groove. acs.org Some organoplatinum(II) complexes have been shown to recognize specific DNA sequences, such as AT-rich regions. acs.org Furthermore, interactions are not limited to DNA. Cellular accumulation can be mediated by binding to entities like heparan sulfate (B86663) proteoglycans (HSPG) on the cell surface, which can serve as an alternative target and influence tumor selectivity. nih.gov
Influence of Geometric Isomerism (cis- vs. trans-) on Interaction Profiles
Geometric isomerism is a critical determinant of the biological activity of square-planar platinum complexes. The difference between cis- and trans- isomers profoundly affects how they interact with biomolecules. The trans- isomer of cisplatin, for example, is biologically inactive primarily because its geometry prevents the formation of the specific 1,2-intrastrand DNA adducts that are crucial for the cytotoxic effect of the cis- isomer.
Studies comparing the geometric isomers of dinuclear platinum compounds with phospholipid fragments provide insight into these differences. nih.govrsc.org In one such study, the reaction of a cis- configured platinum complex with a phospholipid model (DHPA) was found to be kinetically distinct from its trans- counterpart. rsc.org While the initial binding rate was slightly lower for the cis- isomer, the reverse reaction was significantly slower, leading to a much higher proportion of the bound species at equilibrium. rsc.org
The cis- geometry allows for unique intramolecular interactions that are not possible in the trans- isomer. nih.gov For instance, in bifunctional adducts where two phospholipid molecules are bound, the cis- configuration can permit interactions between the phosphate groups of the two bound molecules. rsc.org This highlights that geometric isomerism affects not only the kinetics of binding but also the conformation and stability of the resulting adducts. nih.govrsc.org
Table 2: Comparative Binding Kinetics of cis- vs. trans-Platinum Isomers with DHPA
| Isomer | Relative Rate of Binding (kL) | Relative Rate of Reverse Reaction | Equilibrium State |
| trans- (1,1/t,t) | Baseline (1.0x) | Baseline (1.0x) | Lower proportion of bound species |
| cis- (1,1/c,c) | ~0.6x (slower) | ~0.25x (much slower) | Greater proportion of bound species rsc.org |
Modulation of Ligand Properties to Engineer Targeted Molecular Recognition
A key strategy in modern drug design is the modification of ligand structures to achieve targeted delivery and selective activity, thereby enhancing therapeutic efficacy while minimizing side effects. The benzothiazole ligand in this compound is a versatile scaffold for such engineering.
By attaching specific biomolecules or targeting motifs to the ligand, it is possible to direct the platinum complex to particular cell types or subcellular locations. mdpi.com For example, novel platinum(II) complexes with terpyridine ligands have been functionalized with molecules like glucose, biotin, and hyaluronic acid. mdpi.com These moieties can be recognized by receptors that are overexpressed on certain cancer cells, potentially improving cellular uptake and achieving selective cytotoxicity. mdpi.com An amino group, for instance, can be protonated at physiological pH, and the resulting positive charge may enhance cellular accumulation. mdpi.com
The conjugation of benzothiazole aniline (BTA) with other ligands has been explored to develop compounds with distinct and potentially synergistic cytotoxic properties. semanticscholar.org This approach aims to create agents that can overcome resistance mechanisms associated with traditional platinum drugs. By rationally designing the ligand, researchers can influence the complex's solubility, stability, and ability to engage in specific molecular recognition events, moving beyond broad cytotoxicity to more targeted interactions. nih.govmdpi.com
Advanced Research Directions and Methodological Innovations
Development of Novel Analytical Techniques for Characterizing cis-Pt(II)(Benzothiazole)₂Cl₂ in Complex Systems
The characterization of cis-Pt(II)(Benzothiazole)₂Cl₂ and similar platinum complexes is fundamental to understanding their behavior, stability, and interactions within complex biological environments. While standard methods provide basic structural confirmation, advanced techniques are required to probe the compound's fate in vitro and in vivo.
Initial characterization of newly synthesized platinum-benzothiazole complexes routinely involves a suite of spectroscopic and analytical methods. nih.govresearchgate.net These include Nuclear Magnetic Resonance (NMR) for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy to confirm ligand coordination, and mass spectrometry for molecular weight verification. nih.govresearchgate.net Elemental analysis is also crucial for confirming the empirical formula. researchgate.net
Beyond these basic techniques, advanced methods are being developed to study the compound's interactions in complex biological matrices. For instance, investigating the reaction of platinum-benzothiazole complexes with biological nucleophiles like 5'-guanosine monophosphate (5'-GMP) and glutathione (B108866) (GSH) helps to predict their potential to form DNA adducts and their susceptibility to deactivation. jscimedcentral.com Competition experiments that simultaneously assess binding to both 5'-GMP and GSH can reveal whether deactivation pathways prevent the compound from reaching its intended therapeutic target. jscimedcentral.com Furthermore, specialized techniques are employed to monitor how these complexes interact with and alter the conformation of biomacromolecules. jscimedcentral.com The use of conjoint liquid chromatography has also been developed as a novel method for assessing the binding of platinum compounds to human serum proteins. nih.gov
The table below summarizes key analytical techniques used for the characterization of platinum-benzothiazole complexes.
| Technique Category | Specific Method | Application in Characterization | Reference |
| Spectroscopy | ¹H, ¹³C, and ¹⁹⁵Pt NMR Spectroscopy | Elucidates the molecular structure and confirms ligand coordination to the platinum center. nih.govresearchgate.netiucr.orgrsc.org | |
| Fourier Transform Infrared (FTIR) Spectroscopy | Verifies the coordination of the benzothiazole (B30560) ligand to the Pt(II) ion. nih.govresearchgate.net | ||
| Spectrometry | Mass Spectrometry (e.g., ESI-MS, MALDI-TOF-MS) | Confirms the molecular weight and stoichiometry of the complex. nih.govresearchgate.netacs.org | |
| Compositional Analysis | Elemental Analysis | Determines the empirical formula and purity of the synthesized compound. nih.govresearchgate.net | |
| Interaction Studies | DNA Binding Assays (e.g., fluorescence, circular dichroism) | Investigates the mode and extent of binding to DNA, and any resulting conformational changes. jscimedcentral.com | |
| Protein Binding Studies (e.g., fluorescence quenching with HSA) | Assesses the affinity and impact of the complex on major serum proteins like Human Serum Albumin (HSA). jscimedcentral.comnih.gov | ||
| Competitive Reaction Analysis (e.g., with GMP and GSH) | Simulates the competition between DNA targeting and deactivation by intracellular thiols. jscimedcentral.com |
Integration of Multi-Scale Computational Models for Predictive Studies
Computational chemistry has become an indispensable tool in modern drug design, offering predictive insights into the structural, electronic, and biological properties of novel compounds before their synthesis. tbzmed.ac.irunesp.br For cis-Pt(II)(Benzothiazole)₂Cl₂ and its analogues, multi-scale computational models are being integrated to accelerate the discovery and optimization process.
Density Functional Theory (DFT) is widely used to optimize the geometry of platinum complexes and to calculate their electronic properties. unesp.brresearchgate.netresearchgate.net These calculations can predict bond lengths and angles with good agreement to experimental data derived from X-ray crystallography, and can help confirm the square-planar geometry expected for Pt(II) complexes. unesp.brresearchgate.net DFT studies can also explore the electronic structure of the compounds, revealing the nature of their frontier molecular orbitals (HOMO and LUMO), which is crucial for understanding their reactivity and photophysical properties. researchgate.netacs.org
Quantitative Structure-Activity Relationship (QSAR) models represent another layer of computational analysis. tbzmed.ac.ir By developing models based on existing data, QSAR can predict the biological activity of newly designed platinum complexes against various targets. tbzmed.ac.ir This approach has been used to screen libraries of platinum compounds for potential activity against a range of medical conditions. tbzmed.ac.ir Molecular docking studies are also employed to simulate the interaction between the platinum complex and its biological targets, such as specific DNA sequences or protein binding sites, providing insights into the stability and nature of these interactions. researchgate.netnih.gov
| Computational Method | Purpose | Key Insights Provided | Reference |
| Density Functional Theory (DFT) | Geometry Optimization & Electronic Structure | Predicts structural parameters (bond lengths/angles), confirms molecular geometry, and calculates electronic energy gaps (HOMO-LUMO). unesp.brresearchgate.netresearchgate.net | |
| Quantitative Structure-Activity Relationship (QSAR) | Bioactivity Prediction | Uses existing data to create models that predict the therapeutic activity of novel compounds. tbzmed.ac.ir | |
| Molecular Docking | Interaction Simulation | Visualizes and analyzes the binding mode and stability of the complex with biological macromolecules like DNA and proteins. researchgate.netnih.gov | |
| Molecular Dynamics (MD) Simulation | Stability Analysis | Evaluates the stability of the complex-target interaction over time in a simulated physiological environment. nih.gov |
Exploration of Additional Molecular and Cellular Targets Beyond Nucleic Acids and Proteins
While DNA is the primary and most studied target for platinum-based anticancer agents, including cisplatin (B142131) and its derivatives, research has expanded to identify other molecular and cellular components that could be targeted to enhance efficacy and overcome resistance. mdpi.comnih.gov The limitations of DNA-targeting drugs, such as significant side effects and acquired resistance, have motivated the design of new metallodrugs that interact with specific, alternative biological targets. mdpi.combenthamscience.com
Mitochondria have emerged as a key alternative target. mdpi.commdpi.com Some platinum(II) complexes containing ligands like benzothiazole and benzopyran have been shown to target mitochondria, inducing cell death through mechanisms such as membrane depolarization, disruption of the organelle's ultrastructure, and the generation of reactive oxygen species (ROS). mdpi.com The selective accumulation of a drug within the mitochondria of cancer cells can trigger apoptosis while potentially sparing healthy cells. mdpi.com
Beyond whole organelles, specific enzymes involved in cancer cell proliferation and survival are also being investigated as targets. Enzymes such as topoisomerases, which are crucial for DNA replication and repair, and telomerase, which is involved in maintaining telomere length and cellular immortality, have been identified as strategic targets for some platinum complexes. mdpi.com Inhibition of these enzymes can disrupt essential cellular processes, leading to cell death. mdpi.com Additionally, membrane-bound proteins like the Na+/H+ exchanger have been identified as non-DNA targets for cisplatin, and similar interactions may be relevant for its derivatives. nih.gov
| Target Category | Specific Example | Mechanism of Action | Reference |
| Cellular Organelles | Mitochondria | Induction of membrane depolarization, loss of ultrastructure, and generation of ROS, leading to apoptosis. mdpi.commdpi.com | |
| Enzymes | Topoisomerase | Inhibition of enzyme activity prevents DNA repair and replication. mdpi.com | |
| Telomerase | Inhibition of telomerase activity can disrupt telomere maintenance, leading to cell senescence or apoptosis. mdpi.com | ||
| Membrane Proteins | Na+/H+ Exchanger Protein | Binding can cause intracellular acidosis and promote apoptosis. nih.gov |
Strategies for Derivatization to Modulate Selectivity in Molecular Interactions
A primary goal in the development of new platinum drugs is to improve their selectivity for cancer cells over healthy tissues, thereby reducing systemic toxicity. benthamscience.comnih.gov Derivatization of the core cis-Pt(II)(Benzothiazole)₂Cl₂ structure is a key strategy to achieve this. By chemically modifying the complex, researchers can alter its physicochemical properties, such as lipophilicity and stability, and introduce moieties that actively target cancer cells. acs.orgalliedacademies.org
One major approach is the conjugation of the platinum complex to a targeting vector. nih.govacs.org This involves attaching molecules that have a high affinity for receptors or transporters that are overexpressed on the surface of cancer cells. Examples of such targeting moieties include:
Peptides: Specific peptide sequences can be designed to recognize and bind to receptors on tumor cells, facilitating targeted drug delivery. nih.gov
Bioactive Molecules: Conjugating the platinum complex to other biologically active molecules, such as biotin, can enhance cellular uptake in cancer cells that overexpress the corresponding transporters. nih.gov
Polymers and Nanoparticles: Encapsulating or conjugating platinum complexes with polymers or nanoparticles can lead to passively targeted drug delivery through the enhanced permeability and retention (EPR) effect in tumor tissues. acs.org
Another strategy involves modifying the ligands of the complex itself. The substitution of the amine groups found in cisplatin with other ligands, such as the benzothiazole in cis-Pt(II)(Benzothiazole)₂Cl₂, is a foundational example of this approach. nih.gov Further derivatization of the benzothiazole ligand itself, for instance by adding methyl or halogen substituents, has been shown to modulate the antitumor activity of the resulting compounds. nih.gov The goal of these modifications is to create compounds with distinct cytotoxic properties and improved selectivity. nih.govresearchgate.net
| Derivatization Strategy | Example of Moiety | Desired Outcome | Reference |
| Active Targeting | Peptides, Biotin, Receptor-Specific Ligands | Enhances selective uptake into cancer cells by binding to overexpressed surface receptors or transporters. nih.govacs.org | |
| Passive Targeting | Polymers, Nanoparticles | Increases drug accumulation in tumor tissue via the Enhanced Permeability and Retention (EPR) effect. acs.org | |
| Ligand Modification | Substitution on the Benzothiazole Ring | Modulates the electronic properties and steric profile of the complex to fine-tune its cytotoxic activity and selectivity. nih.gov | |
| Prodrug Approach | Conversion to Pt(IV) Complex | Creates a more inert complex that can be activated to the cytotoxic Pt(II) form within the reducing environment of a cancer cell, potentially lowering systemic toxicity. nih.govalliedacademies.org |
Q & A
Q. What are the recommended synthetic routes for preparing cis-Pt(II)(Benzothiazole)₂Cl₂, and how can ligand substitution kinetics be monitored experimentally?
- Methodological Answer : A common approach involves ligand substitution reactions starting from precursors like cis-Pt(DMSO)₂Cl₂ (DMSO = dimethyl sulfoxide). Benzothiazole ligands are introduced by replacing DMSO in a stepwise manner under controlled conditions (e.g., in DMSO-d₆ or aqueous solutions). Reaction progress can be tracked via ¹H NMR spectroscopy , where shifts in proton signals from free and bound ligands indicate coordination . For example, mixing cis-Pt(DMSO)₂Cl₂ with benzothiazole ligands in a 1:1 molar ratio and monitoring time-dependent NMR signal changes (e.g., new sets of bound ligand peaks) helps confirm product formation .
Q. How can the cis configuration of Pt(II)(Benzothiazole)₂Cl₂ be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for determining geometric isomerism. If crystals are unavailable, 2D NMR techniques (e.g., NOESY) can detect spatial proximity between benzothiazole protons, confirming their cis arrangement. Comparative analysis with known cis/trans platinum complexes (e.g., cisplatin vs. transplatin) via UV-Vis spectroscopy or HPLC may also differentiate isomers .
Q. What stability considerations are critical for handling cis-Pt(II)(Benzothiazole)₂Cl₂ in aqueous solutions?
- Methodological Answer : The complex’s stability depends on chloride ion concentration and pH. High chloride concentrations (e.g., >100 mM) suppress aquation (water substitution), preserving the intact complex . In low-chloride environments, aquation leads to reactive aqua/hydroxo species, which can bind biomolecules. Use ion-selective electrodes or conductivity measurements to monitor chloride levels during experiments. Buffered solutions (e.g., phosphate, pH 7.4) are recommended for biological studies .
Advanced Research Questions
Q. How do the ligand substitution kinetics of cis-Pt(II)(Benzothiazole)₂Cl₂ compare to cisplatin, and what mechanistic insights does this provide?
- Methodological Answer : Kinetic studies using stopped-flow spectrophotometry or NMR line-shape analysis can quantify substitution rates. Benzothiazole’s stronger σ-donor and π-acceptor properties may slow ligand displacement compared to NH₃ in cisplatin. For example, cisplatin undergoes aquation via an associative mechanism (trigonal bipyramid transition state), while steric hindrance from bulkier benzothiazole ligands might favor dissociative pathways . Compare rate constants (k₁, k₂) under identical ionic strength and temperature conditions .
Q. What strategies can resolve contradictions in reactivity data for cis-Pt(II)(Benzothiazole)₂Cl₂ under varying experimental conditions?
- Methodological Answer : Discrepancies often arise from differences in chloride concentration, solvent polarity, or competing ligands. For example, conflicting reports on DNA-binding efficiency may stem from uncontrolled aquation. Address this by:
- Standardizing chloride levels using ionic strength adjusters (e.g., KCl).
- Using chemodosimeters (e.g., fluorescent probes) to quantify reactive Pt species in real time .
- Performing control experiments with cisplatin to benchmark reactivity .
Q. How does cis-Pt(II)(Benzothiazole)₂Cl₂ interact with biomolecular targets (e.g., DNA or proteins), and what techniques validate these interactions?
- Methodological Answer :
- DNA Binding : Use agarose gel electrophoresis to detect plasmid DNA conformational changes (e.g., unwinding) or ICP-MS to quantify Pt-DNA adducts. Compare with cisplatin’s preference for guanine N7 binding .
- Protein Binding : Employ ESI-MS (electrospray ionization mass spectrometry) to identify Pt-protein adducts. For example, cisplatin binds cytochrome c via methionine residues, while benzothiazole ligands may alter specificity .
Q. What are the mutagenic and cytotoxic profiles of cis-Pt(II)(Benzothiazole)₂Cl₂ compared to cisplatin, and how are these assessed?
- Methodological Answer :
- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, A549) to determine IC₅₀ values. Cisplatin typically shows IC₅₀ ~1–10 µM; deviations may reflect altered uptake or resistance mechanisms .
- Mutagenicity : Perform Ames tests or 8-azaguanine resistance assays in CHO cells. Cisplatin’s mutagenicity is ~134× higher than EMS (ethyl methanesulfonate); benzothiazole derivatives may exhibit lower genotoxicity due to reduced DNA crosslinking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
